molecular formula C24H22BrN3O2 B11565551 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11565551
M. Wt: 464.4 g/mol
InChI Key: TTZOFSHYZBCAQM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinolinone class, characterized by a fused pyrazole-quinoline scaffold. Key structural features include:

  • 4-(4-Bromophenyl) substituent: Introduces electron-withdrawing effects and enhances lipophilicity.
  • 3-Hydroxy group: Potential hydrogen-bond donor critical for biological interactions.
  • Hexahydro ring system: Enhances rigidity and modulates solubility.

Synthetic protocols for this compound and analogues typically involve multi-component reactions, such as the use of L-proline catalysis () or general procedure G (), followed by purification via flash chromatography. Purity is validated by HPLC (>94%) and structural confirmation by NMR and HRMS ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-component reactions. One common method involves the reaction of aldehydes, cyclic 1,3-diones, and 5-amino-pyrazole derivatives in the presence of a catalyst such as pyridine-2-carboxaldehyde. The reaction is carried out in ethanol at 60°C for a short duration (2-10 minutes), followed by cooling and precipitation .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions using reagents like NaNH₂ (Sodium amide) or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family. Its unique structure includes a bromophenyl group and a hydroxy group attached to a pyrazoloquinoline core. This compound exhibits significant biological activities and has potential applications in various scientific fields.

The compound has been studied for its potential anti-inflammatory and anticancer properties. Research indicates that it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting essential cell signaling pathways. This mechanism of action positions it as a candidate for further development in cancer therapeutics and treatments for inflammatory diseases.

Case Studies

  • Anticancer Properties : Preliminary studies suggest that this compound effectively interacts with proteins involved in cancer progression. Further research is needed to elucidate these interactions and their therapeutic implications.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. Its structural features enhance its reactivity and effectiveness compared to other derivatives in the pyrazoloquinoline class.

Synthesis and Production

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of aldehydes with cyclic 1,3-diones and 5-amino-pyrazole derivatives in the presence of catalysts like pyridine-2-carboxaldehyde. This reaction is often conducted in ethanol at elevated temperatures (around 60°C) for short durations (2–10 minutes), followed by cooling and precipitation of the product.

For industrial production, similar synthetic routes are optimized for yield and purity using techniques such as continuous flow reactors to enhance efficiency while maintaining high-quality output.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

Compound Name Substituent at 4-Position Molecular Weight Key Properties Yield (%) Purity (%)
Target Compound 4-Bromophenyl ~495.3 (calc.) High lipophilicity; strong electron-withdrawing effects 86 >95
4-(4-Chlorophenyl)-3,7,7-trimethyl-... () 4-Chlorophenyl ~453.9 Reduced molecular weight; moderate electronegativity N/A N/A
4-{3-[4-(4-Fluorophenyl)-... () 4-Fluorophenyl ~477.3 Enhanced electronegativity; potential metabolic stability N/A >94
4-{5-(4-Bromophenyl)-3-[4-(4-chlorophenyl)... (Compound 25, ) 4-Chlorophenyl ~557.8 Dual halogen substituents; increased steric hindrance 27 >95

Key Findings :

  • Bromophenyl derivatives exhibit higher molecular weights and lipophilicity compared to chloro- or fluoro-substituted analogues ().
  • Dual halogenation (e.g., Compound 25) reduces synthetic yields (27%) due to steric challenges ().

Functional Group Modifications

Compound Name Functional Group Biological Relevance Solubility (Predicted)
Target Compound 3-Hydroxy Hydrogen-bond donor; pharmacophore Moderate (logP ~3.5)
4-Amino-7-(4-fluorophenyl)-... () 4-Amino Enhanced solubility; potential basicity High (logP ~2.8)
3-Benzoyl-1,2-dihydro-7-phenyl-... () Benzoyl Increased lipophilicity; π-π interactions Low (logP ~4.2)
5,8-Dihydroxy-3-(4-hydroxybenzyl)-... () Multiple hydroxyls High polarity; antioxidant activity Very High (logP ~1.5)

Key Findings :

  • The 3-hydroxy group in the target compound balances solubility and receptor binding, whereas amino groups () improve aqueous solubility.
  • Benzoyl substituents () enhance lipophilicity but may reduce bioavailability.

Structural Analogues with Modified Cores

Compound Name Core Structure Notable Features Application Context
Target Compound Pyrazolo[3,4-b]quinolinone Fused bicyclic system; rigid conformation SAR studies ()
7-Bromo-2-(4-methoxyphenyl)-... () Pyrazolo[4,3-c]quinolinone Expanded ring system; bromine at position 7 Neuroactive compounds
5-(4-Bromophenyl)-7,9-dichloro-... () Pyrazolo[1,5-c]benzoxazine Oxygen heteroatom; dichloro substitution Anticancer screening

Key Findings :

  • Pyrazolo[3,4-b]quinolinones (target) are preferred for SAR studies due to synthetic accessibility ().
  • Pyrazolo[4,3-c]quinolinones () show promise in targeting GABA receptors.

Biological Activity

The compound 4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a synthetic derivative belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula: C22H21BrN2O2
  • Molecular Weight: 421.32 g/mol
  • IUPAC Name: this compound

Anti-inflammatory Activity

Research indicates that compounds with a pyrazoloquinoline structure exhibit significant anti-inflammatory effects. For instance:

  • A study evaluated various pyrazole derivatives and found that certain modifications led to compounds with up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been documented extensively:

  • A derivative closely related to the target compound demonstrated effective antibacterial activity against various strains. The inhibition zones ranged from 20 mm to 25 mm , indicating strong antibacterial properties .

Anticancer Activity

The anticancer properties of pyrazoloquinoline derivatives have been explored in several studies:

  • Compounds synthesized from the pyrazolo framework showed selective cytotoxicity against cancer cell lines. For example, derivatives exhibited significant activity against renal cancer cells with IC50 values in the low micromolar range .

Case Studies

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)Various pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM compared to dexamethasone
Maurya et al. (2013)1-acetyl derivativesAntitubercularActive against MTB strain H37Rv with significant inhibition
Bandgar et al. (2011)Monoamine oxidase inhibitorsAntidepressant & Anti-inflammatoryHigh activity against MAO-A and MAO-B isoforms

The biological activities of pyrazoloquinoline derivatives are attributed to their ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines: These compounds may inhibit the synthesis or action of pro-inflammatory cytokines like TNF-α and IL-6.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity that contributes to their anti-inflammatory effects.
  • Cell Cycle Arrest in Cancer Cells: Certain compounds induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

Answer:
The compound can be synthesized via multi-step protocols involving condensation and cyclization reactions. For example, analogs in the pyrazolo[3,4-b]quinolinone family are prepared using General Procedure G (e.g., coupling bromophenyl precursors with substituted pyrazoles under reflux conditions) . Purification is typically achieved via column chromatography (e.g., 10% methanol/dichlor甲烷) or flash chromatography. Purity (>94%) is validated using HPLC with UV detection at 254 nm, and structural confirmation is done via 1H^1H-NMR and 13C^{13}C-NMR to resolve diastereotopic protons and carbonyl environments .

Basic Question: How can the molecular structure be confirmed using spectroscopic techniques?

Answer:
Key spectroscopic methods include:

  • 1H^1H-NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC : Validates purity and absence of regioisomers .
    Advanced techniques like 19F^{19}F-NMR may be used for fluorinated analogs .

Basic Question: What preliminary assays are suitable for evaluating biological activity?

Answer:
Initial screens should focus on target-specific assays. For example:

  • Enzyme inhibition : Kinase or protease assays using fluorogenic substrates.
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative strains (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values).
    Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced Question: How can structure-activity relationships (SAR) be systematically investigated for derivatives?

Answer:
SAR studies require:

  • Derivatization : Introduce substituents at the 4-bromophenyl or pyrazole moieties (e.g., chloro, methoxy groups) to assess electronic/steric effects .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical H-bond donors/acceptors (e.g., 3-hydroxy group) .
  • Biological data correlation : Compare IC50_{50} values with substituent parameters (Hammett σ, π) to quantify contributions . Contradictions (e.g., low yield vs. high activity) may arise from conformational flexibility, requiring MD simulations .

Advanced Question: How to resolve contradictions in biological data across different assays?

Answer:
Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may stem from:

  • Solubility issues : Measure logP (e.g., shake-flask method) and optimize via prodrug strategies (e.g., esterification of hydroxy groups) .
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., ester hydrolysis) .
  • Off-target effects : Use kinome-wide profiling (e.g., DiscoverX) to rule out non-specific binding .

Advanced Question: What computational approaches predict binding modes and metabolic pathways?

Answer:

  • Docking studies : AutoDock Vina or GlueGen can model interactions with targets (e.g., ATP-binding pockets) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and toxicity (e.g., hepatotoxicity flags for brominated compounds) .
  • MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced Question: How is X-ray crystallography applied to resolve stereochemical ambiguities?

Answer:

  • Crystal growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals .
  • Data collection : Synchrotron radiation (λ = 0.9 Å) resolves heavy atoms (e.g., bromine anomalous scattering) .
  • Refinement : SHELXL refines torsional angles and hydrogen bonds (e.g., intramolecular N–H⋯O bonds at 2.8 Å) .

Advanced Question: What experimental designs optimize reaction conditions for scale-up?

Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to maximize yield .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining enantiomeric excess .
  • Green chemistry metrics : Calculate E-factor (waste per product mass) and atom economy for sustainability .

Properties

Molecular Formula

C24H22BrN3O2

Molecular Weight

464.4 g/mol

IUPAC Name

4-(4-bromophenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C24H22BrN3O2/c1-24(2)12-17-20(18(29)13-24)19(14-8-10-15(25)11-9-14)21-22(26-17)27-28(23(21)30)16-6-4-3-5-7-16/h3-11,19,26-27H,12-13H2,1-2H3

InChI Key

TTZOFSHYZBCAQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1)C

Origin of Product

United States

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